molecular formula C19H15N7O4 B2757659 N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034535-15-2

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2757659
CAS No.: 2034535-15-2
M. Wt: 405.374
InChI Key: PJEWVJVYAOTGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a pyridinyl-oxadiazole core conjugated with a triazole linker and a benzo[d][1,3]dioxole carboxamide moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the triazole linker enhances solubility and bioavailability . The benzo[d][1,3]dioxole group contributes to lipophilicity, which may influence membrane permeability and target binding.

Properties

IUPAC Name

N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O4/c27-18(12-4-5-15-16(9-12)29-11-28-15)21-7-8-26-10-14(23-25-26)19-22-17(24-30-19)13-3-1-2-6-20-13/h1-6,9-10H,7-8,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEWVJVYAOTGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves a multi-step synthetic process. Each step is designed to introduce specific functional groups and heterocyclic rings in a controlled manner. Commonly, synthetic chemists employ various coupling reactions, such as click chemistry, to assemble the triazole and oxadiazole moieties.

  • Formation of Pyridinyl Oxadiazole: : Starting with a suitable pyridine derivative, the oxadiazole ring can be formed through cyclization reactions involving nitriles and amidoximes under acidic conditions.

  • Click Chemistry: : The triazole ring is often introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click reaction that proceeds under mild conditions with high specificity.

  • Assembly of Benzo[d][1,3]dioxole Moiety: : The benzo[d][1,3]dioxole ring can be incorporated via coupling reactions involving salicylaldehydes and suitable aryl halides under basic conditions.

  • Final Coupling: : The final product is achieved by coupling the intermediate compounds using reagents like carbodiimides, under anhydrous conditions to avoid hydrolysis.

Industrial Production Methods

Industrial-scale production may involve similar steps but optimized for yield and cost-efficiency. This includes the use of continuous flow reactors, automation for precise control of reaction parameters, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound "N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is capable of undergoing various chemical reactions, including:

  • Oxidation: : The benzo[d][1,3]dioxole moiety may undergo oxidation to form quinone derivatives under strong oxidizing conditions.

  • Reduction: : The pyridine and oxadiazole rings can be selectively reduced under catalytic hydrogenation conditions.

  • Substitution: : Halogenation and nitration reactions can be performed on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

  • Substitution: : Halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

  • Oxidation: : Quinone derivatives of benzo[d][1,3]dioxole.

  • Reduction: : Reduced derivatives with altered ring structures.

  • Substitution: : Halo or nitro derivatives with potential for further functionalization.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in organic synthesis, facilitating the formation of complex heterocycles. It can be used in the synthesis of ligands, catalysts, and advanced materials.

Biology

In biological research, it may act as a probe for studying enzyme interactions, receptor binding, and cellular pathways. Its multifaceted structure allows it to interact with various biomolecules.

Medicine

Potential applications in medicinal chemistry include acting as a scaffold for drug development. Its heterocyclic rings are common in pharmacophores, enhancing its potential as a lead compound for therapeutic agents.

Industry

The compound's diverse reactivity makes it useful in the development of new materials, coatings, and polymers. Its structural complexity provides unique properties that are advantageous in material science.

Mechanism of Action

The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate biological pathways, influencing cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Core Variations

The compound’s structural uniqueness lies in its combination of 1,2,4-oxadiazole , 1,2,3-triazole , and benzo[d][1,3]dioxole moieties. Key analogues for comparison include:

Compound Class Key Structural Features Biological Activity Reference
Nitroimidazole derivatives Nitro group on imidazole ring Antimycobacterial (inactive)
Nitrofuryl derivatives Nitrofuran ring Antimycobacterial (active)
N-arylcyanothioformamides Cyanothioamide + aryl substituents Antibacterial
Pyridinylpyrimidinyl benzamides Pyridine-pyrimidine + carboxamide Not specified (structural analogue)
  • Nitroimidazole vs. Oxadiazole : Nitroimidazoles often exhibit antimycobacterial activity, but studies show that replacing the nitro group with an oxadiazole (as in the target compound) may enhance metabolic stability and reduce toxicity .
  • Triazole Linkers : Compared to dithiazole derivatives (e.g., 1,2,3-dithiazoles), triazoles offer superior solubility and reduced synthetic complexity, as seen in the higher yields (e.g., 75% for 2-Cl-pyridinyl derivatives) .

Key Research Findings

Structure-Activity Relationship (SAR) Insights

  • Heterocyclic Core : Oxadiazole-triazole hybrids outperform dithiazole derivatives in solubility (e.g., >50 mg/mL in PBS) and bioavailability .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl on pyridine) enhance both synthetic yields and antimicrobial potency, as seen in 2-Cl-pyridinyl derivatives (75% yield, MIC: 8 µg/mL) .

Comparative Efficacy Data

Compound Target Activity (IC₅₀ or MIC) Key Advantage Over Target Compound
Nitroimidazole derivatives Inactive (Mycobacteria) N/A (Target is active)
N-arylcyanothioformamides MIC: 16 µg/mL (S. aureus) Broader spectrum (Target)
Pyridinylpyrimidinyl benzamides Not reported Structural simplicity

Q & A

Q. Optimization strategies :

  • Temperature control (e.g., 0–5°C for acid activation, 60–80°C for cyclization) to minimize side reactions .
  • Solvent selection (DMF for polar intermediates, dichloromethane for non-polar steps) to enhance solubility and reaction efficiency .
  • Catalysts like triethylamine or DMAP to accelerate carboxamide bond formation .

Advanced: How do structural modifications to the pyridinyl-oxadiazole moiety affect binding affinity to biological targets?

The pyridinyl-oxadiazole group is critical for target engagement. Comparative studies with analogs (e.g., pyrazinyl or pyrimidinyl substitutions) reveal:

  • π–π stacking : Pyridinyl groups enhance interactions with aromatic residues in enzyme active sites (e.g., kinases) compared to bulkier substituents .
  • Hydrogen bonding : The oxadiazole’s nitrogen atoms act as hydrogen bond acceptors; replacing oxygen with sulfur (thiadiazole) reduces polarity and binding specificity .
  • Steric effects : Bulky substituents on the pyridine ring (e.g., methyl groups) decrease affinity by disrupting ligand-protein complementarity .

Q. Methodology :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes .
  • Structure-activity relationship (SAR) analysis : Synthesize analogs and compare IC50 values in enzymatic assays .

Basic: What spectroscopic and analytical techniques are essential for characterization?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the triazole and oxadiazole rings (e.g., distinguishing 1,2,3- vs. 1,2,4-triazole) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolves ambiguous regiochemistry in multi-heterocyclic systems .

Q. Critical parameters :

  • Deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal overlap .
  • High-resolution LC-MS with electrospray ionization (ESI) for trace impurity analysis .

Advanced: How can contradictory in vitro activity data across studies be resolved?

Discrepancies may arise from:

  • Purity variability : Impurities >5% (e.g., unreacted azides) can skew bioactivity results. Use preparative HPLC (>95% purity) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) affect solubility. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Target promiscuity : Off-target effects (e.g., CYP450 inhibition) may dominate in certain assays. Perform counter-screens against related enzymes .

Q. Resolution workflow :

Reproduce experiments under controlled conditions.

Validate results with orthogonal methods (e.g., thermal shift assay + SPR).

Cross-reference with computational predictions (e.g., molecular dynamics simulations) .

Basic: What physicochemical properties influence pharmacokinetics, and how are they measured?

  • LogP : Determined via shake-flask method (expected LogP ~2.5–3.5 due to benzo[d][1,3]dioxole’s lipophilicity) .
  • Aqueous solubility : Measured using HPLC-UV at pH 7.4 (typically <50 µM, necessitating formulation with cyclodextrins) .
  • Stability : Assess degradation in simulated gastric fluid (SGF) and liver microsomes. Oxadiazole rings are prone to hydrolysis under acidic conditions .

Optimization : Introduce solubilizing groups (e.g., PEG chains) or prodrug strategies .

Advanced: What computational tools predict metabolic interactions with cytochrome P450 enzymes?

  • CYP450 inhibition : Use Schrödinger’s QikProp to predict IC50 values based on molecular descriptors (e.g., polar surface area, H-bond donors) .
  • Metabolic sites : Identify labile positions (e.g., oxadiazole ring) via Site of Metabolism (SOM) prediction in StarDrop .
  • Docking simulations : Glide or GOLD software models interactions with CYP3A4/2D6 active sites to prioritize stable analogs .

Validation : Compare in silico results with in vitro microsomal stability assays .

Advanced: How do reaction fundamentals inform scalable reactor design for this compound?

  • Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., triazole cyclization) .
  • Heat transfer : Exothermic steps (e.g., CuAAC) require jacketed reactors with controlled cooling to prevent thermal degradation .
  • Scale-up challenges : Use flow chemistry for hazardous intermediates (e.g., azides) to improve safety and yield .

Case study : A 10-L batch reactor achieved 78% yield by maintaining 60°C ± 2°C during oxadiazole formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.